1-(4-Fluorophenyl)-3-(4-((4-methylpiperazin-1-yl)methyl)phenyl)urea
Description
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN4O/c1-23-10-12-24(13-11-23)14-15-2-6-17(7-3-15)21-19(25)22-18-8-4-16(20)5-9-18/h2-9H,10-14H2,1H3,(H2,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZMXPZMBQIVZNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-3-(4-((4-methylpiperazin-1-yl)methyl)phenyl)urea typically involves the following steps:
Formation of 4-Fluorophenyl Isocyanate: The starting material, 4-fluorophenyl isocyanate, is prepared by reacting 4-fluorobenzonitrile with phosgene.
Reaction with 4-((4-Methylpiperazin-1-yl)methyl)aniline: The isocyanate is then reacted with 4-((4-methylpiperazin-1-yl)methyl)aniline under controlled conditions to form the urea derivative.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up, and reaction conditions are optimized for higher yields and purity. The use of catalysts and specific solvents can enhance the efficiency of the reaction. Continuous flow reactors and automated systems are often employed to ensure consistent product quality.
Types of Reactions:
Reduction: Reduction reactions can be performed to convert functional groups within the molecule.
Substitution: Substitution reactions involve the replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens, alkyl halides, and amines are employed in substitution reactions.
Major Products Formed:
Oxidation Products: Hydroxylated derivatives, carboxylic acids, and ketones.
Reduction Products: Amine derivatives and alcohols.
Substitution Products: Halogenated compounds, alkylated derivatives, and amine-substituted products.
Scientific Research Applications
Anticancer Activity
The compound has been studied for its potential anticancer properties. Research indicates that it may inhibit specific kinases involved in cancer progression. For instance, it has shown activity against the Activin Receptor-like Kinases (ALKs), which are implicated in various cancers. A study demonstrated that derivatives of this compound exhibited selective inhibition of ALK1 and ALK2, suggesting its potential as a targeted cancer therapy .
Neurological Disorders
Research has explored the use of this compound in treating neurological disorders due to its ability to cross the blood-brain barrier. The piperazine moiety is particularly relevant for enhancing central nervous system penetration. Studies have indicated that compounds with similar structures can modulate neurotransmitter systems, thus offering therapeutic avenues for conditions such as depression and anxiety .
Selective Kinase Inhibition
The compound is part of a broader category of selective kinase inhibitors. It has been profiled against a range of kinases, revealing significant selectivity for certain targets while maintaining lower activity against others. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy .
Case Study 1: Inhibition Profile
A biochemical profiling study evaluated the inhibition potency of this compound against various kinases, leading to the following findings:
| Kinase | IC50 (nM) | Selectivity |
|---|---|---|
| ALK1 | 13 | High |
| ALK2 | 6 | High |
| ALK3 | 425 | Low |
| ALK5 | Inactive | - |
This table illustrates the compound's potent inhibitory action on ALK1 and ALK2, which are critical targets in cancer therapy .
Case Study 2: CNS Penetration
Another study focused on the pharmacokinetics of the compound in animal models, demonstrating favorable absorption and distribution profiles that support its use in treating CNS disorders. The results indicated that modifications to enhance lipophilicity improved brain uptake significantly, highlighting the importance of structural optimization in drug design .
Mechanism of Action
The mechanism by which 1-(4-Fluorophenyl)-3-(4-((4-methylpiperazin-1-yl)methyl)phenyl)urea exerts its effects involves interactions with specific molecular targets and pathways. The fluorophenyl group enhances binding affinity to receptors, while the piperazine ring contributes to the compound's bioactivity. The exact mechanism may vary depending on the biological system and the specific application.
Comparison with Similar Compounds
Pyrazoline Derivatives with Antileukemic Activity
Key Analogs :
- 1-(4-Fluorophenyl)-3-(thiophen-3-yl)-5-(4-(4-methylpiperazin-1-yl)phenyl)-2-pyrazoline (2f)
- 1-(3-Bromophenyl)-3-(thiophen-3-yl)-5-(4-(4-methylpiperazin-1-yl)phenyl)-2-pyrazoline (2h)
Key Difference : The pyrazoline scaffold in 2f/2h enhances cytotoxicity compared to urea-based structures, likely due to improved membrane permeability and π-π stacking with thiophene/bromophenyl groups.
Urea-Based Kinase Inhibitors
Key Analogs :
- 1-[4-(2-Aminopyrimidin-4-yl)oxyphenyl]-3-[4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl]urea ()
- 1-(4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-(4-((6-(methylamino)pyrimidin-4-yl)oxy)phenyl)urea ()
Key Difference : The trifluoromethyl group in analogs improves target binding affinity, while ethylpiperazine substitution alters pharmacokinetics (e.g., longer half-life).
Chalcone Derivatives with Fluorophenyl Moieties
Key Analogs :
- (E)-1-(4-Fluorophenyl)-3-phenylprop-2-en-1-one
- (E)-1-(4-Fluorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
Key Difference : Chalcones rely on Michael acceptor reactivity for activity, whereas urea derivatives may engage in hydrogen bonding with targets.
Piperazine/Piperidine-Modified Ureas
Key Analog : Pimavanserin Tartrate
- Structure: 1-[(4-Fluorophenyl)methyl]-1-(1-methylpiperidin-4-yl)-3-[[4-(2-methylpropoxy)phenyl]methyl]urea .
| Property | Target Compound | Pimavanserin |
|---|---|---|
| Substituents | Methylpiperazinyl, fluorophenyl | Methylpiperidinyl, isobutoxyphenyl |
| Clinical Use | Research compound | FDA-approved (Parkinson’s psychosis) |
| Pharmacology | Undefined | 5-HT₂A receptor inverse agonist |
Key Difference : Piperidine in Pimavanserin reduces off-target effects compared to piperazine, which may enhance CNS penetration.
Biological Activity
1-(4-Fluorophenyl)-3-(4-((4-methylpiperazin-1-yl)methyl)phenyl)urea is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure
The molecular formula for this compound is . The structure features a urea moiety linked to two phenyl rings, one of which is substituted with a fluorine atom and the other with a methylpiperazine group. This configuration may influence its interaction with biological targets.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Inhibition of Kinases : Research indicates that compounds with similar structures often act as inhibitors of specific kinases, which play crucial roles in cancer cell proliferation and survival. For example, derivatives have shown inhibition against Aurora-A kinase and CDK2, which are critical in cell cycle regulation .
- Antitumor Activity : The compound's structural features suggest potential antitumor properties. Studies have demonstrated that related compounds exhibit significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HCT116 (colon cancer) cells .
Efficacy in Cell Lines
The following table summarizes the biological activity of this compound based on IC50 values from various studies:
These values indicate that the compound exhibits moderate potency against these cell lines, suggesting further exploration for potential therapeutic applications.
Study 1: Anticancer Activity
In a study examining the anticancer properties of several urea derivatives, this compound was tested against multiple cancer cell lines. The results indicated significant growth inhibition, particularly in the MCF-7 cell line, where it induced apoptosis through the activation of caspase pathways .
Study 2: Kinase Inhibition Profile
A detailed kinase profiling study revealed that this compound selectively inhibited Aurora-A kinase with an IC50 value of 0.16 µM. This inhibition was associated with reduced phosphorylation of downstream targets involved in mitosis, highlighting the compound's potential as an anticancer agent targeting mitotic regulation .
Chemical Reactions Analysis
Oxidation Reactions
The compound’s methylpiperazine and urea groups are susceptible to oxidation under controlled conditions:
Mechanistic Insight :
-
The methylpiperazine’s tertiary nitrogen undergoes oxidation to form N-oxide species, preserving the urea core .
-
Strong oxidants like may attack the benzylic position adjacent to the piperazine, forming carbonyl groups .
Reduction Reactions
The urea linkage and aromatic fluorophenyl group participate in reduction processes:
| Reducing Agent | Conditions | Products | Key Observations |
|---|---|---|---|
| Dry THF, 0°C to RT, 6–8 hrs | Amine derivatives | Complete reduction of urea to bis-amine | |
| Ethanol, 50 psi , 12 hrs | Dehalogenated aryl urea analogs | Retention of piperazine moiety; fluorine replaced with hydrogen |
Notable Findings :
-
cleaves the urea group () into two primary amines.
-
Catalytic hydrogenation selectively removes the fluorine atom from the 4-fluorophenyl group without affecting the piperazine.
Substitution Reactions
The fluorophenyl group undergoes nucleophilic aromatic substitution (NAS):
Structural Impact :
-
Electron-withdrawing fluorine enhances NAS reactivity at the para position .
-
Steric hindrance from the methylpiperazine side chain slows substitution kinetics compared to simpler aryl ureas.
Hydrolysis and Stability
The urea group exhibits pH-dependent hydrolysis:
| Condition | Products | Degradation Rate |
|---|---|---|
| Acidic (, 1M) | Carbamic acid + 4-fluoroaniline | : 2–3 hrs at 25°C |
| Basic (, 1M) | Isocyanate intermediate + amines | : 30–45 mins at 25°C |
Critical Notes :
-
Hydrolysis follows first-order kinetics under physiological conditions .
-
The methylpiperazine group stabilizes the urea linkage marginally compared to non-piperazine analogs.
Catalytic and Cross-Coupling Reactions
The compound participates in palladium-catalyzed reactions due to its aromatic halide:
| Reaction Type | Catalyst/Reagents | Products |
|---|---|---|
| Suzuki-Miyaura | , | Biaryl urea derivatives |
| Buchwald-Hartwig | , Xantphos | N-arylated piperazine analogs |
Advantages :
-
Fluorine acts as a directing group in cross-couplings, enabling regioselective functionalization .
-
The methylpiperazine’s nitrogen can coordinate with transition metals, facilitating heterocyclic modifications.
Comparative Reactivity Table
A comparison with structurally related compounds highlights substituent effects:
| Compound | Oxidation Rate | NAS Reactivity | Hydrolysis Stability |
|---|---|---|---|
| 1-(4-Fluorophenyl)-3-(4-(piperazin-1-ylmethyl)phenyl)urea | Moderate | High | Low (pH-sensitive) |
| 1-(4-Chlorophenyl) analog | Low | Moderate | Moderate |
| Non-fluorinated urea | Very Low | Low | High |
Q & A
Q. How should contradictory cytotoxicity data across research groups be reconciled?
- Methodological Answer :
- Meta-analysis : Pool datasets using random-effects models to account for inter-lab variability .
- Assay standardization : Cross-validate protocols (e.g., cell passage number, serum batch) to isolate compound-specific effects .
- Statistical rigor : Apply Benjamini-Hochberg correction to adjust for false discovery rates in high-throughput screens .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
